6-Bromo-2-(4-bromophenyl)quinazoline
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Overview
Description
6-Bromo-2-(4-bromophenyl)quinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features two bromine atoms, one on the quinazoline ring and the other on the phenyl ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
The synthesis of 6-Bromo-2-(4-bromophenyl)quinazoline typically involves the reaction of 2-aminobenzonitrile with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazoline ring. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or toluene . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6-Bromo-2-(4-bromophenyl)quinazoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with agents like potassium permanganate can introduce additional functional groups.
Scientific Research Applications
6-Bromo-2-(4-bromophenyl)quinazoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer properties.
Biological Research: The compound is used in studies involving enzyme inhibition, particularly targeting kinases and other enzymes involved in cell signaling pathways.
Chemical Biology: It serves as a building block for the synthesis of more complex molecules used in chemical biology research.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-bromophenyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell proliferation and survival. By binding to the active site of EGFR, the compound prevents the phosphorylation of downstream signaling proteins, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar compounds to 6-Bromo-2-(4-bromophenyl)quinazoline include:
2-(4-Chlorophenyl)quinazoline: This compound has a chlorine atom instead of a bromine atom on the phenyl ring. It exhibits similar biological activities but may differ in potency and selectivity.
6-Bromo-2-(4-fluorophenyl)quinazoline: This derivative has a fluorine atom on the phenyl ring.
2-(4-Methylphenyl)quinazoline: The methyl group on the phenyl ring can influence the compound’s lipophilicity and overall pharmacokinetic properties.
Each of these compounds has unique properties that make them suitable for different applications in medicinal chemistry and biological research.
Properties
Molecular Formula |
C14H8Br2N2 |
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Molecular Weight |
364.03 g/mol |
IUPAC Name |
6-bromo-2-(4-bromophenyl)quinazoline |
InChI |
InChI=1S/C14H8Br2N2/c15-11-3-1-9(2-4-11)14-17-8-10-7-12(16)5-6-13(10)18-14/h1-8H |
InChI Key |
JHKYMWBLCOMZPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C3C=C(C=CC3=N2)Br)Br |
Origin of Product |
United States |
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